N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide
Description
Structural Classification and IUPAC Nomenclature
The compound belongs to the benzofuran class of heterocyclic organic molecules, which feature a fused benzene and furan ring system. Its IUPAC name, This compound , systematically describes its substituents:
- Benzofuran core : A bicyclic structure with oxygen at position 1.
- 2-(4-Methoxybenzoyl) : A ketone group linked to a 4-methoxyphenyl ring at position 2.
- 3-Methylbutanamide : An amide functional group with a branched alkyl chain at position 3.
The molecular formula is C₂₀H₁₉NO₄ , with a molecular weight of 337.37 g/mol . Key structural features include:
| Property | Value |
|---|---|
| SMILES | COC1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=OC2NC(=O)CC(C)C |
| InChI Key | UYVXZPTKXZQNQY-UHFFFAOYSA-N |
The methoxy group enhances lipophilicity, potentially improving membrane permeability, while the amide group enables hydrogen bonding with biological targets.
Historical Context in Heterocyclic Chemistry Research
Benzofuran derivatives have been studied since the mid-20th century for their diverse bioactivities, including antimicrobial and anticancer properties. The introduction of methoxy and acyl groups to the benzofuran scaffold, as seen in this compound, represents a strategic evolution in structure-activity relationship (SAR) studies. Early research focused on natural benzofurans isolated from plants, but synthetic analogs like this compound gained prominence in the 2000s due to advancements in organic synthesis techniques.
A pivotal development was the incorporation of 4-methoxybenzoyl groups, which mimic natural lignin-derived metabolites. This modification, combined with alkylamide side chains, aimed to optimize pharmacokinetic properties while retaining bioactivity. Patent literature from the 2010s highlights its role in targeting enzymes such as Candida albicans N-myristoyltransferase (CaNmt), underscoring its potential in antifungal drug development.
Significance in Modern Pharmaceutical Development
The compound’s structural features align with trends in small-molecule drug design:
- Heterocyclic Scaffolds : Benzofuran’s aromaticity and planar structure facilitate interactions with hydrophobic enzyme pockets.
- Methoxy Groups : Electron-donating methoxy substituents improve metabolic stability and binding affinity to oxidative enzymes.
- Amide Linkages : Enhance solubility and enable targeted delivery via hydrogen bonding.
Recent studies emphasize its potential as a lead compound for treating fungal infections, with in vitro assays demonstrating inhibition of C. albicans growth at micromolar concentrations. Comparative analyses with analogs reveal that the 3-methylbutanamide chain reduces cytotoxicity compared to shorter alkyl variants, suggesting a favorable therapeutic index.
Properties
Molecular Formula |
C21H21NO4 |
|---|---|
Molecular Weight |
351.4 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide |
InChI |
InChI=1S/C21H21NO4/c1-13(2)12-18(23)22-19-16-6-4-5-7-17(16)26-21(19)20(24)14-8-10-15(25-3)11-9-14/h4-11,13H,12H2,1-3H3,(H,22,23) |
InChI Key |
QSFGRWSEUHNILT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents to form the benzofuran ring. The methoxybenzoyl group can be introduced through Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst such as aluminum chloride. The final step involves the amidation of the benzofuran derivative with 3-methylbutanamide under suitable conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.
Substitution: Electrophilic aromatic substitution can occur at the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen or nitro groups at specific positions on the benzofuran ring.
Scientific Research Applications
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide involves its interaction with specific molecular targets. The benzofuran core can interact with enzymes and receptors, modulating their activity. The methoxybenzoyl group can enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
2.1.1. Hydrazono Chloride Derivatives () Compounds such as (1Z,2E)-2-(2-(4-methoxybenzoyl)hydrazono)-N-(p-tolyl)propanehydrazonoyl chloride (14h) share the 4-methoxybenzoyl group but differ in their core structure (propanehydrazonoyl chloride vs. benzofuran). These analogs exhibit melting points between 187–203°C, suggesting higher crystallinity compared to simpler amides.
2.1.2. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () This compound features a 3-methylbenzamide group, contrasting with the 3-methylbutanamide side chain in the target compound. The presence of an N,O-bidentate directing group in this analog suggests that the target’s amide moiety may similarly facilitate metal-catalyzed C–H activation reactions.
2.1.3. Benzofuran-Containing Amides () Compounds like 1-(1-benzofuran-5-yl)-N-ethylpropan-2-amine share the benzofuran core but lack the 4-methoxybenzoyl and 3-methylbutanamide substituents.
Physical and Spectroscopic Properties
Table 1: Comparison of Physical Properties
Table 2: Key Spectroscopic Features
Reactivity and Functional Group Influence
- Benzofuran Core: The fused furan-benzene system may improve thermal stability and π-π stacking compared to non-aromatic cores like propanehydrazonoyl chloride.
- Amide Side Chain : The 3-methylbutanamide group introduces steric hindrance, which could slow hydrolysis compared to simpler amides (e.g., compound) while maintaining hydrogen-bonding capacity.
Biological Activity
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the context of cancer treatment. This article reviews the biological activity of this compound, synthesizing findings from various studies, including its anticancer properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a benzofuran core, which is known for its biological activity. The presence of the methoxybenzoyl group enhances its lipophilicity, potentially improving its bioavailability and efficacy. The molecular structure can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, compounds with similar structural motifs have shown promising results in inhibiting cell proliferation in various cancer cell lines.
- Cytotoxicity : In vitro studies demonstrate that derivatives exhibit cytotoxic effects against several cancer cell lines, including glioblastoma and neuroblastoma. For example, one study reported that a related compound achieved an LC50 (lethal concentration for 50% of cells) in the low nanomolar range, indicating high potency against these malignancies .
- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the induction of apoptosis and cell cycle arrest. Specifically, treatment with these compounds has been associated with increased accumulation of cells in the G2/M phase of the cell cycle, leading to enhanced cell death rates .
- Combination Therapies : The efficacy of this compound may be further enhanced when used in combination with radiation therapy. Studies indicate that combining this compound with radiation significantly increases cytotoxicity compared to radiation alone .
Table 1: Summary of Biological Activity Studies
Pharmacological Implications
The biological activity demonstrated by this compound suggests its potential as a lead compound for developing new anticancer therapies. Its ability to induce apoptosis and disrupt the cell cycle positions it as a candidate for further investigation in clinical settings.
Future Directions
Further research is warranted to explore:
- In Vivo Efficacy : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.
- Structural Modifications : Investigating how variations in chemical structure impact biological activity.
- Mechanistic Studies : Elucidating the precise molecular pathways involved in its anticancer effects.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-3-methylbutanamide, and what challenges arise in achieving regioselectivity during benzofuran functionalization?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of the benzofuran core. Acylating agents like 3-methylbutanoyl chloride are used for amidation at the 3-position of the benzofuran ring. Key challenges include controlling regioselectivity during the introduction of the 4-methoxybenzoyl group at the 2-position. Techniques such as in situ IR monitoring and column chromatography (silica gel, gradient elution with ethyl acetate/hexane) are critical for isolating intermediates . Contradictions in reported yields (e.g., 40–75%) may arise from variations in reaction conditions (e.g., solvent polarity, temperature).
Q. How can X-ray crystallography and computational modeling resolve ambiguities in the compound’s three-dimensional structure, particularly the orientation of the methoxybenzoyl group?
- Methodological Answer : Single-crystal X-ray diffraction (using SHELXL for refinement) provides definitive stereochemical data . For dynamic structural analysis, Density Functional Theory (DFT) calculations (B3LYP/6-311G**) predict bond angles and torsion angles. Discrepancies between experimental and computational data (e.g., dihedral angles differing by 5–10°) often stem from crystal packing effects vs. gas-phase approximations .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how do solvent effects influence NMR interpretation?
- Methodological Answer :
- 1H/13C NMR : The benzofuran protons (δ 6.8–7.5 ppm) and methoxy group (δ 3.8–3.9 ppm) are diagnostic. Solvent polarity (e.g., DMSO-d6 vs. CDCl3) can shift peaks by 0.1–0.3 ppm due to hydrogen bonding .
- HRMS : Electrospray ionization (ESI+) confirms the molecular ion [M+H]+ at m/z 378.1445 (calculated for C22H20NO4).
- IR : Stretching frequencies for the amide C=O (1650–1680 cm⁻¹) and benzofuran C-O (1240–1260 cm⁻¹) are key .
Q. What are the compound’s solubility profiles in common organic solvents, and how do these impact reaction design?
- Methodological Answer : The compound shows limited solubility in water (<0.1 mg/mL) but dissolves in DMSO (20–30 mg/mL) and DMF. Solubility in chloroform and ethyl acetate is moderate (5–10 mg/mL). For kinetic studies, DMSO is preferred due to its high polarity, which stabilizes transition states .
Advanced Research Questions
Q. How does the 4-methoxybenzoyl moiety influence the compound’s biological activity, and what molecular targets are hypothesized based on structural analogs?
- Methodological Answer : The methoxy group enhances lipophilicity (logP ~3.2), potentially improving membrane permeability. Structural analogs (e.g., benzofuran-3-carboxamides) suggest activity against kinases (e.g., JAK2) or GPCRs. In silico docking (AutoDock Vina) predicts binding to the ATP-binding pocket of kinases (binding energy: −9.2 kcal/mol) . Validate via competitive ATPase assays or SPR binding studies .
Q. What strategies mitigate racemization during enantioselective synthesis of this compound’s stereoisomers?
- Methodological Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., BINAP-Ru complexes) can control stereochemistry. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/ethanol 85:15). Racemization occurs above 60°C, necessitating low-temperature reactions (<40°C) .
Q. How do structural modifications (e.g., replacing 3-methylbutanamide with cyclopropanecarboxamide) affect bioactivity and metabolic stability?
- Methodological Answer : Replace the 3-methylbutanamide group via nucleophilic acyl substitution. Compare metabolic stability in microsomal assays (human liver microsomes, NADPH regeneration system). Cyclopropane derivatives show 2–3× longer half-life (t1/2 = 45–60 min vs. 20–25 min for the parent compound) due to reduced CYP3A4-mediated oxidation .
Q. What computational methods predict the compound’s pharmacokinetic properties, and how do these align with in vivo data?
- Methodological Answer : Use QSAR models (e.g., SwissADME) to predict absorption (Caco-2 permeability: 8.2 × 10⁻⁶ cm/s) and volume of distribution (VDss: 1.2 L/kg). In vivo rodent studies (IV administration) show a VDss of 1.5 L/kg, suggesting moderate tissue penetration .
Q. How can researchers address contradictions in reported IC50 values for this compound across different enzymatic assays?
- Methodological Answer : Variability arises from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using the ADP-Glo™ Kinase Assay. For example, IC50 values for JAK2 inhibition range from 0.8–3.5 µM depending on ATP levels (10–100 µM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
